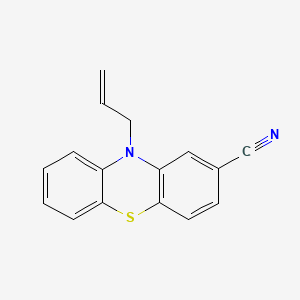

10-Allyl-10H-phenothiazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10-Allyl-10H-phenothiazine-2-carbonitrile is a chemical compound with the molecular formula C16H12N2S . It is a derivative of phenothiazine, which is a well-known and highly versatile building block for a broad range of applications in different research areas due to its easy chemical functionalization and intriguing chemical and physical properties .

Synthesis Analysis

Phenothiazine derivatives have been synthesized in good yields and characterized by various spectroscopic techniques like FT-IR, UV–vis, 1H-NMR, 13C-NMR, and finally confirmed by single crystal X-ray diffraction studies . The synthesis involves donor acceptor moieties connected through π-conjugated bridges i.e. D-π-A, in order to facilitate the electron/charge transfer phenomenon .Molecular Structure Analysis

The molecular structure of 10-Allyl-10H-phenothiazine-2-carbonitrile is characterized by aromatic C–H, double bond C=C, C–N, C–S, nitrile, CH2, and CH3 functional groups . The molecular electrostatic potential (MEP) mapped over the entire stabilized geometries of the molecules indicates the potential sites for chemical reactivities .Chemical Reactions Analysis

Phenothiazine derivatives have been extensively studied as electron donor candidates due to their potential applications as electrochemical, photovoltaic, photo-physical and DSSC materials . They have been proven to be effective photoredox catalysts for various synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of 10-Allyl-10H-phenothiazine-2-carbonitrile are characterized by intriguing π-conjugation length-dependent photophysical and redox properties . The compound exhibits continuous red shifts of light absorption with increasing numbers of fused rings .Scientific Research Applications

- Application : 10-Allyl-2-cyanoPhenothiazine (PTH-AB-PY) serves as a versatile molecular probe for detecting ClO− ions. It exhibits exceptional selectivity and sensitivity, with a remarkable detection limit of 6.86 × 10^−4 M. Its effectiveness arises from inhibiting the photoinduced electron transfer (PET) mechanism. Real-time water sample analysis using PTH-AB-PY achieves high recovery rates (94% to 99%) for ClO− detection .

- Application : PTH-AB-PY also demonstrates sensitivity and fluorescence quenching toward picric acid. Its detection limit for picric acid is approximately 1.44 × 10^−6 M. This property makes it valuable for safety and security applications .

- Application : PTH-AB-PY’s sensitivity to ClO− and picric acid makes it suitable for monitoring water quality, sewage, and swimming pools. Its high recovery rates enhance its practicality in real-world scenarios .

Fluorescent Probes for Hypochlorite Detection

Explosive Species Sensing

Environmental Monitoring

Mechanism of Action

Future Directions

properties

IUPAC Name |

10-prop-2-enylphenothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S/c1-2-9-18-13-5-3-4-6-15(13)19-16-8-7-12(11-17)10-14(16)18/h2-8,10H,1,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOVAUWHGDAVOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)